molecular formula C13H9ClN2 B8013522 7-Chloro-2-phenylimidazo[1,2-a]pyridine

7-Chloro-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B8013522
M. Wt: 228.67 g/mol
InChI Key: LKQCTPWOJAUIOF-UHFFFAOYSA-N
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Description

7-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 7 and a phenyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in modulating biological targets, including receptors and enzymes.

Properties

IUPAC Name

7-chloro-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQCTPWOJAUIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Cyclization of 2-Aminopyridines and Phenacyl Bromides

The most widely adopted strategy involves the cyclization of substituted 2-aminopyridines with phenacyl bromides. This method, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (1:1 v/v), achieves yields of 65–94% under ambient conditions . Key advantages include:

  • Green solvent utilization : Aqueous ethanol minimizes environmental impact .

  • Broad substrate tolerance : Electron-donating (e.g., 4-OCH₃, 4-CH₃) and electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) are compatible .

  • Scalability : Multigram synthesis (25 mmol scale) retains 93% yield .

Mechanistic Insight :

  • Nucleophilic attack by 2-aminopyridine on phenacyl bromide forms a pyridinium salt.

  • DBU-mediated deprotonation generates an imine intermediate.

  • Intramolecular cyclization and subsequent elimination yield the imidazo[1,2-a]pyridine core .

Limitations :

  • Atom economy ranges from 66.25% to 73.41%, necessitating optimization for industrial applications .

One-Pot Synthesis via Halogenation and Cyclization

Alternative one-pot protocols avoid isolation of intermediates. For example, ionic liquid [Bmim]Br₃ facilitates bromination of acetophenone, followed by cyclization with 2-aminopyridine under solvent-free conditions :

  • Conditions : Na₂CO₃ (1.1 eq), room temperature, 40 minutes.

  • Yield : 78–82% after chromatographic purification .

Advantages :

  • Eliminates toxic solvents (e.g., CHCl₃).

  • Reduces reaction steps, enhancing throughput .

Table 1: Comparison of One-Pot Methods

CatalystSolventTime (min)Yield (%)Reference
[Bmim]Br₃Solvent-free4082
CsF-CeliteNeat1590
I₂/[BMIM]BF₄Ultrasound15078

Post-Synthetic Chlorination of Imidazo[1,2-a]pyridines

Introducing the chloro group at position 7 often employs chloramine-T as a chlorinating agent :

  • Conditions : 1,2-Dichloroethane (DCE), room temperature, 5 minutes.

  • Yield : 66–72% for 3-chloro derivatives .

Scope :

  • Tolerates methyl, methoxy, and halogen substituents on the phenyl ring .

  • Gram-scale reactions maintain efficiency (e.g., 5 mmol scale, 68% yield) .

Mechanism :

  • Chloramine-T (TsNClNa) generates electrophilic chlorine, which undergoes electrophilic aromatic substitution at the activated C3 position .

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation accelerates reactions while eliminating solvents :

  • Conditions : 65°C, 15 minutes, 100 W.

  • Yield : 90% for 2-phenylimidazo[1,2-a]pyridine .

Advantages :

  • Energy efficiency and reduced reaction time.

  • Avoids column chromatography, simplifying purification .

Traditional Friedel-Crafts Acylation Pathways

Early methods relied on Friedel-Crafts acylation of benzene with α-haloacetyl halides, followed by condensation with 2-aminopyridines :

  • Halogenation : Acetophenone → phenacyl bromide (HBr/AcOH).

  • Cyclization : 2-Aminopyridine + phenacyl bromide → imidazo[1,2-a]pyridine .

Drawbacks :

  • Requires stoichiometric HBr, complicating waste management.

  • Lower yields (50–65%) compared to modern methods .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

Overview

7-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that exhibits significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and biological research. Its unique structure combines an imidazole ring with a pyridine ring, making it a valuable scaffold for developing bioactive compounds.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. It has shown promise in:

  • Anticancer Activity : Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit anticancer properties by inhibiting specific kinases involved in tumor growth .
  • Antimicrobial and Antiviral Properties : The compound has demonstrated activity against various pathogens, making it a candidate for developing new antibiotics and antiviral drugs .

Biological Research

The compound is being explored for its interactions with biological targets:

  • GABA Receptor Modulation : It may interact with GABA receptors, which are crucial in neurotransmission and have implications in anxiety and sleep disorders .
  • Enzyme Inhibition : Studies have shown that it can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is used to synthesize more complex heterocycles and pharmaceuticals through various reaction pathways .
  • Development of Imaging Agents : The compound has been investigated for use in developing imaging agents for detecting amyloid plaques in Alzheimer's disease .

Case Studies

StudyFocusFindings
In Vitro Evaluation of Imidazo[1,2-b]pyridazines Imaging AgentsDemonstrated potential as imaging agents for Aβ plaques, highlighting the relevance of imidazo compounds in neurodegenerative disease research .
Chemical–Genetic Profiling Mechanism of ActionRevealed distinct mechanisms of action between closely related compounds, emphasizing the importance of structural variations in biological activity .
Synthesis and Characterization Organic SynthesisEfficient methods were developed for synthesizing derivatives, showcasing the compound's utility in generating new chemical entities .

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Key Structural Features

  • Dihedral Angle : In 2-phenylimidazo[1,2-a]pyridine derivatives, the dihedral angle between the imidazopyridine and phenyl rings affects molecular conformation and intermolecular interactions. For example, the unsubstituted analogue has a dihedral angle of 28.61°, facilitating π-π stacking (centroid distance: 3.7187 Å) and hydrogen bonding (C–H···O/N) in crystalline states .
  • Position 2 (Phenyl): Provides steric bulk and aromatic interactions, critical for peripheral benzodiazepine receptor (PBR) selectivity .

Key Observations :

  • Microwave-assisted Suzuki coupling offers moderate yields but enables rapid access to diverse derivatives .
  • Aqueous-phase synthesis (e.g., iodine-promoted) achieves higher yields for 6-substituted analogues, suggesting solvent and positional effects on efficiency .

Receptor Binding and Selectivity

  • Peripheral Benzodiazepine Receptors (PBR) :
    • 7-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives exhibit high PBR affinity when substituted with lipophilic groups at position 8 (e.g., compound 17 : Ki = 0.2 nM). The chlorine at position 7 further enhances selectivity over central benzodiazepine receptors (CBR) .
    • Comparison with 6-Chloro Analogues : Substitution at position 6 (e.g., 6-chloro-2-phenylimidazo[1,2-a]pyridine) reduces PBR selectivity due to altered steric and electronic profiles .

Antifungal and Antimicrobial Activity

  • TOSMIC-Tethered Derivatives : Imidazo[1,2-a]pyridines with thiophene or pyridine substituents (e.g., compound 15 ) show IC₅₀ values of 12–25 µM against Aspergillus fumigatus and Candida albicans. Fluorescence properties correlate with membrane disruption mechanisms .
  • Anti-Tubercular Activity : Imidazo[1,2-a]pyridine amides (e.g., compound IPA-12 ) exhibit MIC values of 0.05 µg/mL against Mycobacterium tuberculosis, outperforming sulfonamide derivatives (MIC >100 µg/mL) .

Neuroactive Steroid Modulation

Physicochemical and ADME Properties

Property This compound 6-Bromo-2-phenylimidazo[1,2-a]pyridine 3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine
Molecular Weight (g/mol) 228.68 273.14 222.29
XLogP₃ 3.6 4.1 3.9
Hydrogen Bond Acceptors 2 2 2
Topological Polar Surface Area (Ų) 28.1 28.1 28.1
Solubility Low (logS = -4.2) Very low (logS = -4.8) Moderate (logS = -3.5)

Key Insights :

  • Chlorine at position 7 improves lipophilicity (XLogP₃ = 3.6) compared to bromine at position 6 (XLogP₃ = 4.1) .
  • Methyl groups (e.g., 3,7-dimethyl) enhance solubility, likely due to reduced crystallinity .

Biological Activity

7-Chloro-2-phenylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are recognized for their significant pharmacological properties. They exhibit a wide range of biological activities including:

  • Anticancer
  • Analgesic
  • Anti-inflammatory
  • Antimicrobial
  • Antiviral

These properties make them promising candidates for drug development in various therapeutic areas .

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, commonly involving the condensation of 2-amino pyridine derivatives with appropriate carbonyl compounds. A notable method includes the use of microwave-assisted synthesis which enhances yield and reduces reaction time .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to selectively inhibit cytochrome P450 enzymes (CYP1), which are often implicated in drug metabolism and cancer progression. Inhibition of these enzymes can lead to antiproliferative effects in various cancer cell lines .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)15CYP1 inhibition leading to apoptosis
HeLa (Cervical Cancer)20Induction of cell cycle arrest
A549 (Lung Cancer)18Inhibition of metabolic pathways

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that compounds within this class may also exhibit analgesic and anti-inflammatory effects. For instance, imidazo[1,2-a]pyridines have been reported to reduce pain responses in animal models through modulation of inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridines is influenced by their structural components. Substituents at various positions on the imidazole ring can enhance or diminish biological efficacy. For example:

  • Chloro substitutions at the 7-position have been associated with increased potency against certain cancer types.
  • The presence of phenyl groups can improve lipophilicity and cellular uptake .

Case Study 1: Antiproliferative Effects on Breast Cancer Cells

A study focusing on the effects of this compound on MDA-MB-231 breast cancer cells demonstrated that treatment led to a significant reduction in cell viability after 48 hours. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Case Study 2: Inhibition of CYP Enzymes in Drug Resistance

Another investigation highlighted the role of this compound in overcoming drug resistance in breast cancer cells by inhibiting CYP1 enzymes. This was particularly noted in cells that had developed resistance to standard chemotherapeutics due to upregulation of these metabolic enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-2-phenylimidazo[1,2-a]pyridine, and how can reaction efficiency be optimized?

  • The compound is typically synthesized via multicomponent reactions (MCRs) involving substituted pyridines, aldehydes, and nitriles or isocyanides. For example, zinc chloride catalysis under microwave irradiation improves yield and reduces reaction time . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios of reactants. Monitoring by TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Key techniques include:

  • 1H NMR : Peaks at δ 8.2–9.0 ppm (aromatic protons) and δ 7.2–7.6 ppm (phenyl group) confirm the imidazo[1,2-a]pyridine core and substituents .
  • X-ray crystallography : Resolves bond angles and packing interactions, critical for verifying regioselectivity in substitution patterns (e.g., chloro vs. phenyl positioning) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 243.05 for C13H9ClN2) .

Q. What safety protocols are essential for handling chloro-substituted imidazopyridines in laboratory settings?

  • Use fume hoods to minimize inhalation (P210, P333 ). Store in airtight containers away from ignition sources. Waste must be segregated and disposed via certified toxic waste handlers to prevent environmental contamination (e.g., chloro derivatives can bioaccumulate) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Quantum chemical calculations (e.g., DFT) predict electron density distributions to identify reactive sites for functionalization. For instance, modifying the phenyl group with electron-withdrawing substituents (e.g., -NO2) may enhance antibacterial activity .
  • Molecular docking : Screens derivatives against target proteins (e.g., bacterial DNA gyrase) to prioritize synthesis. Tools like AutoDock Vina assess binding affinities, reducing trial-and-error experimentation .

Q. How do structural modifications impact the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Structure-Activity Relationship (SAR) :

  • Chloro at position 7 : Increases lipophilicity, improving membrane permeability (logP ~2.5) .
  • Phenyl at position 2 : Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Substituting chlorine with bulkier groups (e.g., bromine) may reduce solubility but increase target selectivity .

Q. What strategies resolve contradictions in reported biological data for imidazo[1,2-a]pyridines?

  • Meta-analysis : Compare assay conditions (e.g., MIC values vary with bacterial strain and inoculum size).
  • Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 vs. acidic environments).
  • Crystallographic data : Correlate activity with confirmed crystal structures to rule out polymorphic interference .

Q. How can reaction engineering improve scalability of imidazo[1,2-a]pyridine synthesis?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise temperature/residence time control.
  • Membrane separation : Isolates intermediates via nanofiltration, reducing purification steps .
  • Process analytical technology (PAT) : In-line IR monitors reaction progress for real-time optimization .

Methodological Considerations

Q. What experimental controls are critical in evaluating imidazo[1,2-a]pyridine toxicity?

  • Negative controls : Use solvent-only samples to distinguish compound toxicity from solvent effects.
  • Positive controls : Compare with known toxicants (e.g., doxorubicin for cytotoxicity assays).
  • Metabolic stability assays : Incubate with liver microsomes to predict in vivo degradation .

Q. How can crystallography data inform the design of co-crystals or salts for improved bioavailability?

  • Analyze hydrogen-bonding motifs (e.g., C—H⋯N interactions ) to identify compatible co-formers (e.g., succinic acid).
  • Solubility studies in biorelevant media (FaSSIF/FeSSIF) validate co-crystal performance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-2-phenylimidazo[1,2-a]pyridine
Reactant of Route 2
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7-Chloro-2-phenylimidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.